Comparative Purity and Residual Solvent Profile for Analytical Standard Procurement
When selecting a reference standard for carvedilol impurity analysis, the purity and moisture content directly impact quantitative accuracy. 3-(2-Methoxyphenoxy)propan-1-amine from Capotchem is specified at ≥98% purity by HPLC with a maximum moisture content of 0.5% [1]. This is a quantifiable advantage over the Sigma-Aldrich (Enamine) offering, which has a specified purity of 91% . The 7% absolute difference in purity translates to a 7% higher uncertainty contribution if the lower-purity standard were used without correction, or it necessitates a purity correction factor, adding complexity and potential error to the analytical workflow.
| Evidence Dimension | Purity Specification (as determined by HPLC) |
|---|---|
| Target Compound Data | ≥98% (Min, HPLC) |
| Comparator Or Baseline | Sigma-Aldrich/Enamine ENA308584702: 91% |
| Quantified Difference | Absolute purity difference of 7% |
| Conditions | Commercial supplier specification sheets; analytical method not disclosed by vendors. |
Why This Matters
Higher purity minimizes the need for purity correction factors in quantitative analysis, directly improving the accuracy and reliability of impurity quantification in pharmaceutical QC.
- [1] Capotchem. 3-(2-Methoxyphenoxy)propylamine (CAS 3245-88-3) Specification Sheet. Purity: 98%(Min, HPLC); Moisture: 0.5%Max. View Source
